Cyclopeptolide 1

Description

Properties

CAS No. |

129816-38-2 |

|---|---|

Molecular Formula |

C57H91N9O14 |

Molecular Weight |

1126.4 g/mol |

IUPAC Name |

2-[(3R,6S,9S,15S,18S,21S,24S,27S,30S)-15,18-bis[(2S)-butan-2-yl]-6-[(4-methoxyphenyl)methyl]-3,10,16,19,22,28-hexamethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-9,24,27-tri(propan-2-yl)-4-oxa-1,7,10,13,16,19,22,25,28-nonazabicyclo[28.4.0]tetratriacontan-21-yl]acetic acid |

InChI |

InChI=1S/C57H91N9O14/c1-18-34(9)47-49(70)58-30-42(67)62(13)45(32(5)6)50(71)59-39(28-37-23-25-38(79-17)26-24-37)57(78)80-36(11)52(73)66-27-21-20-22-40(66)53(74)63(14)46(33(7)8)51(72)60-44(31(3)4)55(76)61(12)41(29-43(68)69)54(75)65(16)48(35(10)19-2)56(77)64(47)15/h23-26,31-36,39-41,44-48H,18-22,27-30H2,1-17H3,(H,58,70)(H,59,71)(H,60,72)(H,68,69)/t34-,35-,36+,39-,40-,41-,44-,45-,46-,47-,48-/m0/s1 |

InChI Key |

WRIUTPDMSISMSW-OJCSTHIPSA-N |

SMILES |

CCC(C)C1C(=O)NCC(=O)N(C(C(=O)NC(C(=O)OC(C(=O)N2CCCCC2C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)CC)C)CC(=O)O)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)NCC(=O)N([C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N2CCCC[C@H]2C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)[C@@H](C)CC)C)CC(=O)O)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)N(C(C(=O)NC(C(=O)OC(C(=O)N2CCCCC2C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)CC)C)CC(=O)O)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Cyclopeptolide 1; SDZ 90-215; Cyclopeptolide-1; |

Origin of Product |

United States |

Foundational & Exploratory

Cyclopeptolide 1: Architectural Editing and Stereochemical Programming for Multidrug Resistance Reversal

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

Cyclopeptides and cyclodepsipeptides occupy a privileged position in medicinal chemistry due to their remarkable conformational rigidity, biological stability, and capacity for high-affinity target engagement[1]. Among these, Cyclopeptolide 1 (developmental code: SDZ 90-215 ) stands out as a fascinating paradigm of stereochemical complexity and therapeutic potential[2][3]. Isolated primarily from the fungus Septoria sp., this 10-residue macrocycle serves as a potent modulator of P-glycoprotein (P-gp), reversing multidrug resistance (MDR) in aggressive tumor models[3].

As a Senior Application Scientist, I present this guide to dissect the chemical structure, stereochemical nuances, and the precise semi-synthetic engineering methodologies that successfully transformed Cyclopeptolide 1 into its vastly superior clinical candidate, SDZ 280-446 [4][5].

Architectural Blueprint: Structure & Stereochemistry

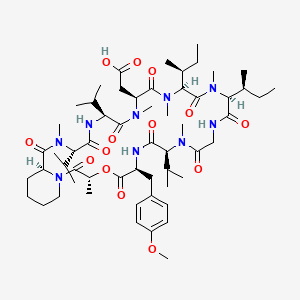

Cyclopeptolide 1 is classified as a cyclodepsipeptide—a cyclic peptide where at least one amide bond is replaced by an ester (depsi) bond. Its empirical formula is C₅₇H₉₁N₉O₁₄ (MW: 1126.4 g/mol )[2].

The macrocycle contains a highly specific arrangement of nine amino acids and one hydroxy acid. What distinguishes this compound from conventional natural products is its extensive

Macrocyclic Sequence & Stereochemistry

The sequence is assembled via a precise stereochemical code: cyclo-(L-Pec¹ - L-MeVal² - L-Val³ - L-MeAsp⁴ - L-MeIle⁵ - L-MeIle⁶ - Gly⁷ - L-MeVal⁸ - L-Tyr(Me)⁹ - D-Lac¹⁰) [2]

-

L-Residues (S-configuration): Residues 1 through 9 strictly adopt the L-configuration (with Glycine being achiral). This sequence includes sterically demanding, non-proteinogenic amino acids like L-Pipecolic acid (Pec) and O-methyl-L-tyrosine[2][6].

-

The Stereochemical Fulcrum (D-Lac): Position 10 is occupied by D-lactic acid (the R-enantiomer of 2-hydroxypropanoic acid)[3][4]. The ester bond formed between the hydroxyl group of D-Lac and the carboxyl group of L-Tyr(Me) serves as the primary depsipeptide linkage that anchors the cyclic architecture[3].

Sequence architecture of Cyclopeptolide 1 illustrating the critical depsipeptide bond.

Biosynthetic Assembly System

Unlike ribosomally synthesized peptides, Cyclopeptolide 1 is synthesized by a giant Non-Ribosomal Peptide Synthetase (NRPS) machinery[7].

The Peptolide SDZ 90-215 synthetase is a massive 1.2 MegaDalton multienzyme polypeptide isolated from Septoria sp.[7]. In vitro validation of this enzyme has demonstrated that it strictly requires ATP, Mg²⁺, and the monomeric precursors to function. Crucially, the synthetase requires

Rational Stereochemical Editing: The Synthesis of SDZ 280-446

While natural Cyclopeptolide 1 acts as an MDR-reversing agent, molecular modeling and structure-activity relationship (SAR) tracking revealed that its binding affinity to P-glycoprotein could be vastly improved[8]. The critical discovery by researchers at Sandoz was that stereochemical inversion of the D-lactic acid to its S-isomer (L-lactic acid), paired with side-chain esterification, dramatically amplified biological activity[3][4].

This semi-synthetic editing yielded SDZ 280-446 , a compound that sensitizes tumor cells to chemotherapeutics (like taxol, colchicine, and daunomycin) nearly ten times more effectively than the clinical benchmark Cyclosporin A (CsA)[5][8].

Step-by-Step Methodology: Saponification & Mitsunobu Macrolactonization

To invert the stereocenter safely without destroying the rest of the peptide scaffold, we rely on the distinct chemical vulnerability of the ester bond versus the amide bonds.

Step 1: Selective Saponification (Lactone Cleavage)

-

Protocol: Dissolve Cyclopeptolide 1 (1.0 eq) in a 3:1 mixture of THF:H₂O. Introduce Lithium Hydroxide (LiOH, 1.2 eq) while maintaining the reaction strictly at 0 °C.

-

Causality: The depsipeptide linkage is selectively susceptible to alkaline hydrolysis. Using mild LiOH at 0 °C prevents the racemization of the sensitive α-chiral centers along the main peptide backbone[3].

Step 2: Acidification and Isolation

-

Protocol: Quench the reaction using cold 0.1 M HCl to pH ~3. Extract the aqueous phase three times with ethyl acetate.

-

Outcome: The organic phase retains the open-chain linear decapeptide, which now features a free C-terminal carboxylate and a secondary alcohol at the R-lactic acid residue.

Step 3: Mitsunobu-Driven Stereochemical Inversion & Macrolactonization

-

Protocol: Dilute the linear intermediate in strictly anhydrous THF to achieve high dilution (~1 mM). Add Triphenylphosphine (PPh₃, 3.0 eq). Under an argon atmosphere at 0 °C, slowly add Diisopropyl azodicarboxylate (DIAD, 3.0 eq) dropwise.

-

Causality: High dilution (1 mM) is critical because it statistically favors intramolecular ring closure over intermolecular oligomerization. The Mitsunobu conditions activate the secondary alcohol of the R-lactic acid, converting it into a robust phosphonium leaving group. The C-terminal carboxylate then acts as an internal nucleophile, executing a concerted

attack. Because

Step 4: Modification of Position 4

-

Protocol: Further synthetic elaboration involves the protection/esterification of the MeAsp residue at position 4 to an O-tert-butyl ether group, completing the transformation to SDZ 280-446[3].

Experimental workflow for the stereochemical inversion of Cyclopeptolide 1 to SDZ 280-446.

Quantitative Analysis & Efficacy Data

The physicochemical traits of the cyclopeptolide core tightly dictate its bio-distribution and interaction with the P-gp efflux pump[5][9].

Table 1: Structural & Physicochemical Comparison

| Property | Cyclopeptolide 1 (SDZ 90-215) | SDZ 280-446 (Semi-synthetic) |

| Formula | C₅₇H₉₁N₉O₁₄[2] | C₆₁H₉₉N₉O₁₄[10] |

| Molecular Weight | 1126.4 g/mol | 1182.6 g/mol |

| Residue 10 Stereochem. | D-Lactic acid (R-isomer)[4] | S-Lactic acid (L-isomer)[3][4] |

| Residue 4 Sidechain | Free acid (L-MeAsp) | Esterified ( |

| H-Bond Donors | Minimally exposed (5 | Minimally exposed |

| Source | Natural fungal metabolite (Septoria sp.) | Rational semi-synthesis[3][8] |

Table 2: Comparative P-glycoprotein Inhibition / MDR Reversal in vitro

In multidrug-resistant tumor cell lines (e.g., CHO, P388, KB cells), reversing agents are evaluated by their ability to restore the cells' susceptibility to cytotoxic drugs (like taxol and daunomycin)[5][11].

| Compound | Class | Reversal Potency (Relative to CsA) | Cytotoxicity / Immunosuppression |

| Verapamil | Calcium channel blocker | Baseline ( | High cardiovascular toxicity |

| Cyclosporin A (CsA) | Cyclic Undecapeptide | 1x (Standard benchmark) | Highly immunosuppressive[11] |

| SDZ PSC 833 | Semi-synthetic Cyclosporin | Non-immunosuppressive[5] | |

| Cyclopeptolide 1 | Natural Cyclodepsipeptide | Moderate ( | Non-immunosuppressive[11] |

| SDZ 280-446 | Inverted Cyclodepsipeptide | Non-immunosuppressive[5][8] |

Causality of Efficacy: Why does the stereochemical inversion lead to such a profound leap in affinity? The shift from the R-isomer to the S-isomer at position 10 dramatically refines the topography of the macrocycle's binding face. P-glycoprotein recognizes dense, hydrophobic, highly rigid cyclic structures. The inverted D-to-L orientation eliminates a sterically unfavorable clash within the transmembrane drug-binding pocket of P-gp, tightly locking the peptide into the transporter and decisively halting ATP-dependent chemotherapeutic efflux[4][9].

References

-

Emmer, G., Grassberger, M. A., Schulz, G., Boesch, D., Gavériaux, C., & Loor, F. (1994). Derivatives of a novel cyclopeptolide. 2. Synthesis, activity against multidrug resistance in CHO and KB cells in vitro, and structure-activity relationships. Journal of Medicinal Chemistry. 12

-

Jachez, B., Boesch, D., Emmer, G., & Loor, F. (1992). SDZ 280-446, a novel semi-synthetic cyclopeptolide: In vitro and in vivo circumvention of the P-glycoprotein-mediated tumour cell multidrug resistance. British Journal of Cancer. 13

-

Lawen, A., Traber, R., & Geyl, D. (1991). In vitro biosynthesis of peptolide SDZ 90-215 by a 1.2 MDa multienzyme polypeptide. European Journal of Biochemistry / ResearchGate.7

-

Jachez, B., Nordmann, R., & Loor, F. (1993). Restoration of taxol sensitivity of multidrug-resistant cells by the cyclosporine SDZ PSC 833 and the cyclopeptolide SDZ 280-446. Journal of the National Cancer Institute. 5

-

MetaNetX Database. MNXM161010 - SDZ 90-215. MetaNetX. 2

Sources

- 1. youtube.com [youtube.com]

- 2. MetaNetX: MNXM161010 - SDZ 90-215 [metanetx.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Derivatives of a novel cyclopeptolide. 2. Synthesis, activity against multidrug resistance in CHO and KB cells in vitro, and structure-activity relationships [pubmed.ncbi.nlm.nih.gov]

- 5. Restoration of taxol sensitivity of multidrug-resistant cells by the cyclosporine SDZ PSC 833 and the cyclopeptolide SDZ 280-446 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rjpbcs.com [rjpbcs.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 13. researchgate.net [researchgate.net]

biosynthesis pathway of Cyclopeptolide 1

The Biosynthesis Pathway of Cyclopeptolide 1: Mechanisms, Modular Assembly, and Engineering Potential

Executive Overview

Cyclopeptolide 1 is a highly modified, structurally rigid cyclic decadepsipeptide originally isolated from the saprophytic fungi Septoria sp. and Ulocladium atrum[1],[2]. Known for its potent antifungal properties against formidable pathogens like Candida albicans and Botrytis cinerea, the molecule is a prime candidate for therapeutic exploration[1],[2].

Because Cyclopeptolide 1 features non-proteinogenic components—such as D-lactic acid, L-pipecolic acid, and extensive N-methylation—its biosynthesis bypasses the standard ribosomal machinery entirely[3],[4]. Instead, it is orchestrated by a Type I Non-Ribosomal Peptide Synthetase (NRPS), a megaenzyme complex that functions as a sophisticated molecular assembly line[5],[4]. This technical guide elucidates the underlying logic of the Cyclopeptolide 1 biosynthetic pathway, detailing the functional domains, macrocyclization mechanics, and proven protocols for pathway engineering.

NRPS Assembly Line Architecture

Non-Ribosomal Peptide Synthetases (NRPS) utilize a modular architecture, where each module correlates directly to the incorporation of a specific monomer into the nascent peptide chain[4]. The biosynthesis of Cyclopeptolide 1 necessitates exactly 10 functional modules to assemble its 9 amino acids and 1 hydroxy acid[3].

The Logic of Modular Synthesis

Each module within the Cyclopeptolide 1 assembly line is defined by specialized domains that must act in strict causal sequence:

-

Adenylation (A) Domain: Acts as the gatekeeper. It recognizes a specific substrate (e.g., L-Valine or R-Lactic Acid) and activates it as an aminoacyl-adenylate using ATP[4].

-

Peptidyl Carrier Protein (PCP / T) Domain: Utilizes a post-translationally attached 4'-phosphopantetheine (Ppant) cofactor arm to covalently tether the activated monomer via a thioester linkage, shuttling it between catalytic centers[5].

-

N-Methyltransferase (nMT) Domain: An internal tailoring domain that utilizes S-adenosylmethionine (SAM) to methylate the

-amino group of the tethered amino acid. This steric modification increases the target's resistance to proteolytic degradation, which is essential for Cyclopeptolide 1's in vivo bioavailability[2],[4]. -

Condensation (C) Domain: Catalyzes the nucleophilic attack between the downstream tethered amine and the upstream thioester to elongate the chain. Crucially, Module 2 contains a specialized C-domain adapted to form an amide bond with the carboxyl group of the upstream R-lactic acid, leaving its hydroxyl group untouched for final cyclization[5].

Predicted Module Map

To provide a clear systems-level view of the enzyme's catalytic specificity, the predicted domain map for Cyclopeptolide 1 is detailed below:

Table 1: Functional Domains and Predicted Specificity of the Cyclopeptolide 1 NRPS

| Module | Core Domains | Substrate Specificity | Tailoring | Formed Bond Type |

| Mod 1 | A-T | R-Lactic Acid | None | Ester (Final Cyclization) |

| Mod 2 | C-A-T | L-Pipecolic Acid | None | Amide |

| Mod 3 | C-A-nMT-T | L-Valine | N-Methylation | Amide |

| Mod 4 | C-A-T | L-Valine | None | Amide |

| Mod 5 | C-A-nMT-T | L-Aspartic Acid | N-Methylation | Amide |

| Mod 6 | C-A-nMT-T | L-Isoleucine | N-Methylation | Amide |

| Mod 7 | C-A-nMT-T | L-Isoleucine | N-Methylation | Amide |

| Mod 8 | C-A-T | Glycine | None | Amide |

| Mod 9 | C-A-nMT-T | L-Valine | N-Methylation | Amide |

| Mod 10 | C-A-T-TE | O-Methyl-L-Tyrosine | None |

Note: Sequence mathematically derived from the established Cyclopeptolide 1 chemical formula[3].

Figure 1: Modular NRPS architecture and biosynthetic flow of Cyclopeptolide 1.

Macrocyclization: The Thioesterase (TE) Domain Logic

Chain termination in NRPS assemblies is rarely a simple hydrolysis event. For Cyclopeptolide 1, the terminal Thioesterase (TE) domain within Module 10 controls the transition from a linear intermediate to a stable cyclic depsipeptide[4].

The causality of this reaction relies on strict pre-organization. Once the linear 10-mer chain reaches the TE domain, it is translocated from the PCP's Ppant arm to a highly conserved serine residue in the TE active site, forming an acyl-enzyme intermediate[4]. The inherent structural flexibility of the NRPS scaffold causes the linear chain to adopt a pseudo-cyclic conformation[5]. This folds the molecule so that the free unreacted hydroxyl group (-OH) of the N-terminal R-Lactic acid is aligned with the C-terminal thioester bond. A targeted intramolecular nucleophilic attack resolves the thioester, releasing the peptide from the megaenzyme while forming the

Figure 2: Thioesterase (TE) domain-mediated macrolactonization mechanism.

Experimental Methodologies for Pathway Manipulation

To scientifically validate and engineer the Cyclopeptolide 1 pathway, researchers employ a self-validating framework utilizing advanced bioinformatics followed by precision genome editing.

Protocol 1: Bioinformatic Elucidation via antiSMASH

Traditional gene annotation fails on highly repetitive modular megaenzymes[6]. The accepted standard is targeted profile hidden Markov models (pHMMs).

-

Genome Sequencing: Isolate high-molecular-weight genomic DNA from Ulocladium atrum[2]. Sequence utilizing a hybrid Nanopore/Illumina approach to bridge the highly repetitive NRPS genomic repeats.

-

BGC Mining: Submit the assembled contigs to the antiSMASH 5.0 pipeline[6]. Filter specifically for "NRPS" Biosynthetic Gene Clusters (BGCs).

-

Module Profiling: Identify the cluster containing precisely 10 C-A-T modules. Extract the A-domain specificity codes (Stachelhaus 10-amino acid signatures) and cross-reference them with standard algorithms to map them against the structural data of Cyclopeptolide 1[3].

Protocol 2: Genetic Validation via CRISPR-Cas9 nMT-Knockout

Instead of disrupting the core assembly chain (which would simply halt production and yield no structural clues), targeted knockout of a tailoring domain provides empirical proof of sequence architecture.

-

sgRNA Design: Design sgRNAs targeting the catalytic core of the nMT domain located within Module 5 (responsible for forming N-methyl-Aspartic acid).

-

Protoplast Transformation: Deliver the Cas9-sgRNA ribonucleoprotein complex into fungal protoplasts utilizing PEG-mediated transformation, selecting for an inactive frameshift mutation within the nMT gene.

-

Metabolite Extraction & LC-MS/MS: Culture the mutants and extract secondary metabolites. LC-MS/MS analysis must reveal a novel peak with a definitive

mass shift compared to wild-type Cyclopeptolide 1. Causality: The absence of exactly one methyl group—while retaining macrocyclization—proves both the genetic identity of Module 5 and the capability of the downstream C-domains to accept a non-methylated intermediate.

Quantitative Insights: NRPS Domain Kinetics

To further conceptualize the enzyme efficiency required to synthesize a molecule of this complexity in vivo, reference the typical catalytic efficiencies derived for comparable fungal NRPS modules.

Table 2: Comparative Kinetic Parameters of NRPS Domains (Values representative of fungal cyclodepsipeptide megaenzymes)

| Catalytic Domain | Intermediary Substrate | Formed Bond / Modification | Apparent |

| Adenylation (A) | Amino Acid + ATP | Aminoacyl-AMP | |

| Condensation (C) | Peptidyl-T + Aminoacyl-T | Amide Linkage | |

| N-Methyltransferase (nMT) | SAM + Aminoacyl-T | N-Methylation ( | |

| Thioesterase (TE) | Decapeptidyl-TE |

Summary: The TE domain's relatively lower catalytic efficiency identifies the macrocyclization event as the rate-limiting step of the entire biosynthetic cascade, driven by the necessary entropic reduction required for structural pre-folding.

References

- Emmer G, Grassberger MA, Meingassner JG, Schulz G, Schaude M. Derivatives of a Novel Cyclopeptolide. 1. Synthesis, Antifungal Activity, and Structure-Activity Relationships. ACS Publications (Journal of Medicinal Chemistry).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHipZQXjyqB086FWnks-MEOwZsFZf2JvuI0hFYJageXTLjCqO5X41OwIjME99sb_3XE6dP9bVbHSUr3sApidE980qpCGIvCOPAQtvjCchW6IOI5tSEKITjLZ7k5mbrQZu-3ZwTq3eWFAIuN7Q==]

- Yun BS, Kwon EM, Kim JC, Yu SH. Antifungal cyclopeptolide from fungal saprophytic antagonist Ulocladium atrum. PubMed (J Microbiol Biotechnol).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrHG3IKoL_oHNPPRKnK5EW7K6dufAFFPeKNlfYCCWNTnO0kPwfYp7lnyKvD5aG8jIfbFsjrxsRfzOqyegagrm2c83gEtG-HpRXN4BmdVcRFX0kVp8lUVO0ldCmWNSFo2kzwFJN]

- ECHEMI Core Database. 129816-38-2, Cyclopeptolide 1 Formula: Computed Properties. ECHEMI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsOHv4Wz-oRc8QUYCydY19xYkaZKpJCxOmSJtstN804bmZTKpjpmLI8p_9Qh4d3Pl6ejx7h2v8bCpJdIENf5PFXNBPWPUK2MU3ZkvkdRlz1voYqykApjs0Fuad4DpDKOQsdDFrs71IX26r5PQO0f331lGovhDxt8TVDZIivltqMNoOZLyA5qYvW09wgSppkq3TyIoi747_q1EFH-8oO-PVJvtuiJFDshSIWSfwfdme-d4urn7he-AmS4lJd-9zr_uoKV0ggnG_9WgS5WJv6e12IJAE1P-0Cu607KCw20u12d0G30Ojy7PiSCwAxj4QqMWl7i6sktXgPy_11LLXibFhnPHEdopH1ugw8Uc_1FWiHDutjzpoWjYgSrhrpkM6y1AwzsR5z6b_xg==]

- Blin K, Medema MH, Kazempour D, et al. antiSMASH 2.0—a versatile platform for genome mining of secondary metabolite producers. PubMed Central (Nucleic Acids Research).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFydgjchGDb5i2-QwJLjyq8o2641vlG4OP8q3jOKNZQX8WT_2QFUybFuk4zOF6uwlDyPocLd7iadCYbUd0_oZgE8c9XCgTyeaobey3ZDpi2bhacKT8kVv4QCE1yc_6ldfRryCfdxG3P2RBn_A==]

- Reimer JM, Aloise MN, Harrison PM, Schmeing TM. The inherent flexibility of type I non-ribosomal peptide synthetase multienzymes drives their catalytic activities. The Royal Society (Open Biology).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFC3Iys0i1svTh6vXVO-oHD-cWMITkeTBbJxyKIEG1DrOgdsY8nLQfgwbbDFCFTg52F0PsAfsoX4O9JCgcenSWAkUCVRxv09_MGjvvslUrhqhVj-5zCgXQqOM-pZRsI4sC_xFfXvwBPaAikOizR-arUpGHqACAz7Ox2v-WmrBXxhHWICiMdeMdpN_WKWv4Qw9xGpx68VFE-0QBeDDIOF7YoXLSGePmOZeURJS8]

- Strieker M, Tanović A, Marahiel MA. Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant Natural Products. PubMed Central.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGK4v6WezdlB_2daluLlMs6w797Q_MyVEZxI7khT9ipDBXgUWoSemmdLO2w9VomUBQklDbZWcfeH3VvkJhw4eslRGKza4wMTmIld3Q8Hv758H61r8enHoom1bi6vKHZ4yRD-3w3yjGqZ7VcJQ==]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Antifungal cyclopeptolide from fungal saprophytic antagonist Ulocladium atrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. antiSMASH 2.0—a versatile platform for genome mining of secondary metabolite producers - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Cyclopeptolide 1

A Senior Application Scientist's Perspective on a Novel Antifungal Agent

Foreword

The relentless challenge of emerging and drug-resistant fungal pathogens necessitates a continuous search for novel antifungal agents with unique mechanisms of action. Nature, a master chemist, has provided a plethora of complex molecules with potent biological activities. Among these, the cyclopeptolides, a class of cyclic depsipeptides, have garnered significant interest. This technical guide delves into the intricate structure-activity relationship (SAR) of Cyclopeptolide 1, a naturally occurring antifungal agent isolated from the fungus Septoria sp.. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive analysis of the key structural features of Cyclopeptolide 1 that govern its antifungal potency. Through a detailed examination of synthetic derivatives and their biological evaluation, we aim to illuminate the path for the rational design of more effective and selective antifungal therapeutics based on this fascinating scaffold.

Introduction to Cyclopeptolide 1: A Fungal Metabolite with Antifungal Promise

Cyclopeptolide 1 is a cyclic depsipeptide, a hybrid molecule containing both amino acid and hydroxy acid residues linked by amide and ester bonds. It was first isolated from the fermentation broth of the fungus Septoria sp..[1] Its structure is characterized by a macrocyclic ring composed of nine amino acids and one α-hydroxy acid.[1] A notable feature of Cyclopeptolide 1 is the high degree of N-methylation on its amino acid residues.[2]

Initial biological screenings revealed that Cyclopeptolide 1 exhibits potent antifungal activity, particularly against pathogenic yeasts such as Candida albicans.[1] This discovery spurred further investigation into its potential as a lead compound for the development of new antifungal drugs. Furthermore, beyond its antifungal properties, derivatives of Cyclopeptolide 1 have also shown remarkable activity in chemosensitizing multidrug-resistant (MDR) cancer cells, highlighting the therapeutic versatility of this molecular scaffold.[3]

The Core Scaffold: Unraveling the Structure of Cyclopeptolide 1

The foundational structure of Cyclopeptolide 1 is a complex macrocycle. Its chemical formula is C₅₇H₉₁N₉O₁₄.[4] The macrocycle is comprised of the following sequence of residues:

-

N-Me-L-Alanine

-

L-Leucine

-

N-Me-L-Leucine

-

N-Me-L-Valine

-

β-Methyl-L-Aspartic acid

-

N-Me-L-Valine

-

L-Proline

-

N-Me-L-Tyrosine

-

N-Me-L-Isoleucine

-

D-Lactic acid

The cyclic nature of the molecule is formed by an ester linkage between the hydroxyl group of D-Lactic acid and the C-terminal carboxyl group of N-Me-L-Isoleucine. The high proportion of N-methylated amino acids is a distinguishing characteristic of this cyclopeptolide.[2]

Structure-Activity Relationship (SAR) of Cyclopeptolide 1: A Tale of Three Modifications

The exploration of the SAR of Cyclopeptolide 1 has been systematically undertaken through the synthesis and biological evaluation of a series of derivatives. The primary sites of modification have been the β-methyl-L-aspartic acid residue, the N-Me-L-tyrosine residue, and the D-lactic acid residue.[1]

Modifications at the β-Methyl-L-Aspartic Acid Residue

The free carboxylic acid of the β-methyl-L-aspartic acid residue has been a key target for modification. Esterification and amidation of this group have been explored to understand the impact of charge and steric bulk at this position.

Key Findings:

-

Esterification: The formation of various esters, from simple methyl esters to more bulky benzyl esters, generally leads to a decrease in antifungal activity compared to the parent compound. This suggests that a free carboxylate or a group capable of hydrolysis to the carboxylate may be important for activity.

-

Amidation: Conversion of the carboxylic acid to a range of primary and secondary amides also resulted in a significant reduction or complete loss of antifungal activity. This further reinforces the importance of the acidic nature of this side chain for potent antifungal action.

Modifications at the N-Me-L-Tyrosine Residue

The phenolic hydroxyl group of the N-Me-L-tyrosine residue provides another handle for chemical modification.

Key Findings:

-

O-Alkylation: Etherification of the phenolic hydroxyl group with various alkyl chains has been shown to have a variable effect on antifungal activity. While some smaller alkyl ethers retained some activity, larger, more lipophilic groups were generally detrimental.

-

Demethylation: Removal of the N-methyl group from the tyrosine residue also impacted activity, suggesting that the N-methylation pattern across the macrocycle is optimized for biological function.

Modifications at the D-Lactic Acid Residue and Macrocycle Core

The lactone bond formed by the D-lactic acid is a critical structural feature. Opening and re-closing the macrocycle have provided valuable insights into the importance of the macrocyclic structure and the stereochemistry of the hydroxy acid component.

Key Findings:

-

Ring Opening: Linearization of the cyclopeptolide by saponification of the ester bond leads to a complete loss of antifungal activity, underscoring the necessity of the cyclic structure for biological function.

-

Stereochemical Inversion: A pivotal discovery was that the inversion of the stereocenter of the lactic acid residue from D to L, while not significantly enhancing antifungal activity, dramatically increased the compound's ability to reverse multidrug resistance in cancer cells.[3]

-

Ring Size Modification: Expansion of the macrocyclic ring by the insertion of an additional amino acid residue generally resulted in a decrease in antifungal potency. This indicates that the specific ring size and conformation of Cyclopeptolide 1 are crucial for its interaction with its biological target.

Quantitative SAR Data

The following table summarizes the in vitro antifungal activity of Cyclopeptolide 1 and its key derivatives against Candida albicans. The data is presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of the microorganism.

| Compound | Modification | MIC (µg/mL) against C. albicans |

| Cyclopeptolide 1 | Parent Compound | 3.1 |

| Methyl Ester Derivative | Esterification of β-Methyl-L-Aspartic acid | 12.5 |

| Benzyl Ester Derivative | Esterification of β-Methyl-L-Aspartic acid | >50 |

| Amide Derivative | Amidation of β-Methyl-L-Aspartic acid | >50 |

| O-Methyl Derivative | O-alkylation of N-Me-L-Tyrosine | 6.2 |

| Linearized Peptide | Saponification of lactone bond | >100 |

Data extracted from Emmer, G., et al. (1994). Derivatives of a Novel Cyclopeptolide. 1. Synthesis, Antifungal Activity, and Structure-Activity Relationships. Journal of Medicinal Chemistry, 37(13), 1918–1928.[1]

Experimental Protocols

General Synthesis of Cyclopeptolide 1 Derivatives

The synthesis of Cyclopeptolide 1 derivatives typically involves a solution-phase peptide synthesis approach.

Step-by-Step Methodology:

-

Linear Peptide Synthesis: The linear peptide precursor is assembled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activating agent like N-hydroxysuccinimide (NHS).

-

Protection Strategy: Orthogonal protecting groups are employed for the side chains of the amino acids to allow for selective deprotection and modification. For example, the carboxylic acid of aspartic acid may be protected as a benzyl ester, which can be removed by hydrogenolysis.

-

Macrocyclization: The crucial ring-closing step is typically performed under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The ester bond formation is often achieved using a macrolactonization method, such as the Yamaguchi or Mitsunobu reaction.

-

Deprotection and Purification: The final step involves the removal of all protecting groups, followed by purification of the cyclic peptide using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Antifungal Susceptibility Testing

The antifungal activity of the synthesized compounds is evaluated using a standardized broth microdilution method.[5]

Step-by-Step Methodology:

-

Inoculum Preparation: A standardized suspension of the fungal test organism (e.g., Candida albicans) is prepared in a suitable growth medium, such as RPMI-1640.

-

Serial Dilution: The test compounds are serially diluted in the growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Mechanistic Insights and Signaling Pathways

The precise molecular mechanism of action of Cyclopeptolide 1 has not yet been fully elucidated. However, based on the SAR data and the general mechanisms of other antifungal cyclic peptides, some hypotheses can be formulated. The potent activity against yeasts and the structural features of Cyclopeptolide 1 suggest a potential interaction with the fungal cell membrane or a critical enzyme involved in cell wall biosynthesis.

Potential Mechanisms of Action:

-

Disruption of Fungal Cell Membrane: The lipophilic nature of the N-methylated amino acids and the overall amphipathic character of the molecule may facilitate its insertion into the fungal cell membrane, leading to pore formation, disruption of ion gradients, and ultimately cell death.

-

Inhibition of Cell Wall Synthesis: Many antifungal cyclic peptides, such as the echinocandins, target the synthesis of β-(1,3)-glucan, a key component of the fungal cell wall. It is plausible that Cyclopeptolide 1 could inhibit a crucial enzyme in this pathway.

-

Inhibition of Sphingolipid Biosynthesis: Another potential target is the synthesis of sphingolipids, which are essential components of the fungal plasma membrane.[2]

Further research, including molecular docking studies, biochemical assays with purified fungal enzymes, and the use of labeled derivatives to identify binding partners, is required to definitively establish the mechanism of action of Cyclopeptolide 1.

Hypothetical Experimental Workflow for Target Identification

Caption: A proposed experimental workflow for identifying and validating the molecular target of Cyclopeptolide 1.

Future Directions and Conclusion

The structure-activity relationship studies of Cyclopeptolide 1 have provided a solid foundation for the design of novel antifungal agents. The key takeaways from the current body of research are:

-

The macrocyclic structure is essential for antifungal activity.

-

The free carboxylic acid on the β-methyl-L-aspartic acid residue is crucial for potency.

-

The stereochemistry of the lactic acid residue can be modulated to switch the primary biological activity from antifungal to MDR reversal.

Future research should focus on several key areas:

-

Elucidation of the Mechanism of Action: A definitive understanding of the molecular target and mechanism of action is paramount for rational drug design and for predicting and overcoming potential resistance mechanisms.

-

Optimization of the Scaffold: Further synthetic modifications, guided by the established SAR, could lead to analogs with improved potency, selectivity, and pharmacokinetic properties.

-

Exploration of the MDR Reversal Activity: The potent MDR reversal activity of certain Cyclopeptolide 1 derivatives warrants further investigation and could lead to the development of novel chemosensitizers for cancer therapy.

References

-

Emmer, G., Grassberger, M. A., Meingassner, J. G., Schulz, G., & Schaude, M. (1994). Derivatives of a Novel Cyclopeptolide. 1. Synthesis, Antifungal Activity, and Structure-Activity Relationships. Journal of Medicinal Chemistry, 37(13), 1918–1928. [Link]

-

Yun, B. S., Kwon, E. M., Kim, J. C., & Yu, S. H. (2007). Antifungal cyclopeptolide from fungal saprophytic antagonist Ulocladium atrum. Journal of Microbiology and Biotechnology, 17(7), 1217–1220. [Link]

-

Pierce, C. G., Uppuluri, P., Tristan, A. R., Wormley, F. L., Jr, Mowat, E., Ramage, G., & Lopez-Ribot, J. L. (2008). A standardized method for in vitro antifungal susceptibility testing of Candida albicans biofilms. Journal of Clinical Microbiology, 46(9), 3039–3045. [Link]

-

PubChem. (n.d.). Cyclopeptolide 1. National Center for Biotechnology Information. Retrieved from [Link]

-

Emmer, G., Grassberger, M. A., Schulz, G., Boesch, D., Gaveriaux, C., & Loor, F. (1994). Derivatives of a novel cyclopeptolide. 2. Synthesis, activity against multidrug resistance in CHO and KB cells in vitro, and structure-activity relationships. Journal of Medicinal Chemistry, 37(13), 1918–1928. [Link]

-

Klein, L. L., & Li, L. (1999). Design and preparation of cyclopeptamine antifungal agents. Current pharmaceutical design, 5(2), 57–71. [Link]

-

Zhang, L., & An, R. (2007). Total synthesis and structure-activity relationships of new echinocandin-like antifungal cyclolipohexapeptides. European Journal of Medicinal Chemistry, 42(4), 473-481. [Link]

-

Emmer, G., Grassberger, M. A., Schulz, G., Boesch, D., Gaveriaux, C., & Loor, F. (1994). Derivatives of a novel cyclopeptolide. 2. Synthesis, activity against multidrug resistance in CHO and KB cells in vitro, and structure-activity relationships. Journal of medicinal chemistry, 37(13), 1918–1928. [Link]

Sources

- 1. Antifungal MoA Study Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Derivatives of a novel cyclopeptolide. 2. Synthesis, activity against multidrug resistance in CHO and KB cells in vitro, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

Cyclopeptolide 1 (SDZ 90-215): Structural Characterization, Biosynthesis, and Antifungal Mechanism

Executive Summary

Cyclopeptolide 1, widely designated in the literature as SDZ 90-215, is a naturally occurring, macrocyclic cyclodepsipeptide. Originally isolated as a secondary metabolite from fungal species such as Septoria, the molecule has garnered significant attention in medicinal chemistry and pharmacological research. It demonstrates potent, selective antifungal activity against pathogenic yeasts, including multidrug-resistant Candida albicans and Candida glabrata. This guide details its precise physicochemical properties, the non-ribosomal mechanism of its assembly, and its targeted inhibition of the fungal Golgi complex, outlining protocols for application scientists developing next-generation antifungal platforms.

Physicochemical Properties & Structural Analysis

Cyclopeptolide 1 features a highly rigid, lipophilic macrocyclic backbone encompassing N-methylated amino acids, D-lactic acid, and pipecolic acid residues. This structural rigidity enables high-affinity locking into the binding pockets of transport proteins while simultaneously conferring exceptional resistance to enzymatic proteolysis.

The molecular formula and key analytical properties critical for characterization are compiled below [1, 2]:

| Property | Value | Analytical Relevance |

| Chemical Name | Cyclopeptolide 1 / SDZ 90-215 | Synonymous naming in fungal metabolite libraries. |

| Molecular Formula | C57H91N9O14 | Essential for exact mass spectrometry calibration. |

| Molecular Weight | 1126.4 g/mol | Nominal mass for general stoichiometric calculations. |

| Monoisotopic Mass | 1125.6686 Da | Target exact mass for high-resolution LC-MS/MS. |

| Topological Polar Surface Area | 282 Ų | Influences membrane permeability predictions. |

| H-Bond Donors / Acceptors | 4 / 14 | Indicates tight intermolecular binding capacity. |

| Defined Stereocenters | 11 | Establishes the exact 3D spatial conformation required for receptor interaction. |

The high molecular weight paired with an abundance of lipophilic branched chains (e.g., isoleucine and valine derivatives) facilitates its passage through complex fungal cell walls and membranes to reach target intracellular organelles.

Non-Ribosomal Biosynthetic Assembly

In its native Septoria producers, Cyclopeptolide 1 is not synthesized via the classical ribosomal transcription/translation pathway. Instead, it is assembled enzymatically by a massive 1.2 MDa multienzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS)[3].

Mechanistic Causality in Biosynthesis

The NRPS enzyme operates via a thiotemplate mechanism. An ATP-PPi exchange reaction activates all constituent amino and hydroxy acids prior to their incorporation. Interestingly, in vitro enzymatic assays show that the NRPS selectively incorporates O-methyl-L-tyrosine rather than unmethylated L-tyrosine[3]. Because the enzyme itself does not carry out this methylation, the pre-assembly modification of the precursor is an absolute functional requirement. This pre-methylation determines the steric hindrance of the growing peptide chain, enforcing the precise tertiary folding required to bring the N- and C-termini into proximity for final lactonization (ring closure).

Biosynthetic workflow of Cyclopeptolide 1 via non-ribosomal peptide synthetase.

Mechanism of Action: Target Inhibition in the Fungal Golgi

The primary molecular target of Cyclopeptolide 1 is Vrg4 , an essential GMP/GDP-mannose exchanger localized in the membrane of the fungal Golgi complex [4].

Causality of Antifungal Efficacy

Fungal cell walls rely predominantly on mannan, a heavily cross-linked glycoprotein polysaccharide vital for structural integrity. The mannosyltransferase enzymes responsible for synthesizing mannan reside inside the Golgi lumen, but they rely completely on a steady supply of GDP-mannose, which is synthesized in the cytoplasm. Therefore, GDP-mannose must be actively pumped into the Golgi lumen by the Vrg4 antiporter.

Cyclopeptolide 1 selectively docks into the central transmembrane cavity of the Vrg4 transporter. By blocking this transport channel [4, 5], the intracellular flow of GDP-mannose is terminated. Deprived of their critical substrate, Golgi mannosyltransferases cease activity, completely arresting mannan biosynthesis. This induces catastrophic architectural weakness in the cell wall, leaving the fungus vulnerable to lysis, osmotic shock, and secondary antifungal agents.

Pathway of Vrg4-mediated GDP-mannose transport and its targeted inhibition by SDZ 90-215.

Experimental Protocols

To validate the antifungal mechanisms and therapeutic synergies of Cyclopeptolide 1, the following self-validating protocols provide controlled methodologies for application scientists.

Protocol 1: In Vitro Synergistic Checkerboard Assay

Because Cyclopeptolide 1 destabilizes the mannan layer, it exhibits profound synergy with echinocandins (such as micafungin) that simultaneously inhibit

Objective: Calculate the Fractional Inhibitory Concentration Index (FICI) of Cyclopeptolide 1 combined with micafungin against a standard Candida albicans strain.

-

Preparation of Inoculum: Culture C. albicans on YPD agar. Suspend isolated colonies in RPMI 1640 medium (buffered with MOPS to pH 7.0) to achieve a standardized cellular density of

to -

Compound Dilution: In a 96-well microtiter plate, execute a two-dimensional serial dilution matrix. Dispense Cyclopeptolide 1 horizontally (ranging from 0.015 to 8 µg/mL) and micafungin vertically (0.008 to 4 µg/mL).

-

Inoculation & Incubation: Aliquot 100 µL of the standardized fungal suspension into each well (final reaction volume 200 µL). Incubate statically at 35°C for 24 hours.

-

Quantification: Read the optical density at 650 nm (

) utilizing a microplate reader. Establish the Minimum Inhibitory Concentration (MIC) at the lowest concentration yielding >90% signal reduction compared to the drug-free control. -

FICI Calculation & Interpretation:

Data Validation: An FICI

Protocol 2: LC-MS Verification and Quantitation of Cyclopeptolide 1

Objective: Confirm molecular weight and evaluate the purity of Cyclopeptolide 1 batches extracted from fermentation or synthetic pathways.

-

Sample Preparation: Reconstitute 1 mg of Cyclopeptolide 1 in 1 mL of HPLC-grade Acetonitrile:Water (50:50, v/v) containing 0.1% Formic Acid. Filter through a 0.22 µm PTFE syringe filter.

-

Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a linear gradient escalating from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes. Maintain a steady flow rate of 0.4 mL/min.

-

Mass Spectrometry (ESI+): Operate a high-resolution Q-TOF mass spectrometer in Electrospray Ionization positive mode. System Validation Check: The monoisotopic mass must resolve as a protonated parent ion

at

Therapeutic & Drug Development Potential

The continuous rise of azole- and echinocandin-resistant opportunistic pathogens has created an urgent need for novel antifungal modalities. By selectively inhibiting the Golgi Vrg4 transporter—a target that remains entirely unexploited by current first-line therapies—Cyclopeptolide 1 represents a promising, highly differentiated therapeutic scaffold [4, 5].

Furthermore, synthetic modification of this cyclic backbone has yielded powerful semi-synthetic derivatives (such as SDZ 280-446) that exhibit efficacy far beyond antifungal use. These derivatives are employed in oncology studies to successfully circumvent P-glycoprotein-mediated multidrug resistance in tumor cells [6], expanding the utility of the cyclopeptolide class as versatile pharmacological tools across multiple therapeutic areas.

References

-

ECHEMI. "129816-38-2, Cyclopeptolide 1 Formula - Computed Properties." ECHEMI. 1

-

MetaNetX. "MNXM161010 - SDZ 90-215 Chemical Parameters." MetaNetX. 2

-

Lawen, A. (1996). "In vitro biosynthesis of peptolide SDZ 90-215 by a 1.2 MDa multienzyme polypeptide." ResearchGate (Progress in Medicinal Chemistry). 3

-

PubMed Central (PMC). "Auxin-Inducible Depletion of the Essentialome Suggests Inhibition of TORC1 by Auxins and Inhibition of Vrg4 by SDZ 90-215, a Natural Antifungal Cyclopeptide." National Institutes of Health (NIH). 4

-

ResearchGate. "Targeting Vrg4 in Golgi Complex and Multidrug Resistance in Candida glabrata." ResearchGate. 5

-

MedChemExpress. "SDZ 280-446 - circumvention of P-glycoprotein-mediated tumour cell multidrug resistance." MedChemExpress. 6

Sources

- 1. echemi.com [echemi.com]

- 2. MetaNetX: MNXM161010 - SDZ 90-215 [metanetx.org]

- 3. researchgate.net [researchgate.net]

- 4. Auxin-Inducible Depletion of the Essentialome Suggests Inhibition of TORC1 by Auxins and Inhibition of Vrg4 by SDZ 90-215, a Natural Antifungal Cyclopeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. SDZ 280-446 129893-84-1 | MCE [medchemexpress.cn]

Methodological & Application

Application Note & Protocol: Preparation of Cyclopeptolide 1 Stock Solutions for Cell Culture

Introduction: The Significance of Precise Stock Preparation

Cyclopeptolide 1 is a naturally occurring cyclic depsipeptide, a class of compounds recognized for potent biological activities, including significant antifungal properties.[1][2] Its use in cell-based assays is crucial for elucidating mechanisms of action, exploring therapeutic potential, and conducting drug discovery screenings. The integrity of data generated from these assays is fundamentally dependent on the accurate and consistent preparation of the compound. Improperly prepared stock solutions can lead to issues with solubility, stability, and concentration, resulting in non-reproducible experimental outcomes.

This document provides a comprehensive, field-proven protocol for the preparation, sterilization, storage, and quality control of Cyclopeptolide 1 stock solutions. As a Senior Application Scientist, the causality behind each step is explained to empower researchers with the knowledge to not only follow the protocol but also to adapt it based on sound scientific principles. This guide is designed to ensure the highest level of experimental reproducibility and data integrity for researchers, scientists, and drug development professionals.

Physicochemical Profile of Cyclopeptolide 1

A thorough understanding of a compound's physicochemical properties is the foundation of a reliable stock solution protocol. These characteristics dictate the choice of solvent, storage conditions, and handling procedures.

| Property | Value | Source(s) |

| CAS Number | 129816-38-2 | [3] |

| Molecular Formula | C₅₇H₉₁N₉O₁₄ | [3][4] |

| Molecular Weight | 1126.4 g/mol | [3] |

| Predicted Lipophilicity (XLogP3) | 5.4 | [3] |

| Appearance | Typically a lyophilized white to off-white powder | General Peptide Property |

| Primary Solvent | Dimethyl Sulfoxide (DMSO), Cell Culture Grade | [5][6] |

The high molecular weight and significant predicted lipophilicity (XLogP3 > 5) strongly suggest poor aqueous solubility.[7] Therefore, an organic solvent such as Dimethyl Sulfoxide (DMSO) is the vehicle of choice for preparing a high-concentration primary stock solution for cell culture applications.[6][8]

Overview of Biological Activity

Cyclopeptolides belong to a broad class of antifungal peptides.[1] While the precise mechanism of Cyclopeptolide 1 is a subject of ongoing research, antifungal peptides generally exert their effects by disrupting the integrity of the fungal cell, often by targeting the cell wall or the cell membrane.[9][10] This disruption can lead to increased permeability, leakage of intracellular contents, and ultimately, cell death.[10][11] Understanding this context is vital for designing relevant cell-based assays.

Materials and Reagents

-

Cyclopeptolide 1 (lyophilized powder)

-

Dimethyl Sulfoxide (DMSO), cell culture grade, sterile (e.g., CAS No. 67-68-5)[12][13]

-

Sterile, amber or opaque polypropylene microcentrifuge tubes (1.5 mL)

-

Sterile, disposable syringes (1 mL or 3 mL)

-

Sterile syringe filters, 0.22 µm pore size, Polyvinylidene Fluoride (PVDF) membrane[14]

-

Calibrated analytical balance

-

Vortex mixer

-

Calibrated micropipettes and sterile, low-retention tips

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol details the preparation of a highly concentrated primary stock solution. Preparing a concentrated stock is standard practice to minimize the volume of solvent added to the final cell culture, thereby reducing the risk of solvent-induced cytotoxicity.[5][15] A final DMSO concentration of ≤ 0.1% is generally considered safe for most cell lines.[8]

Step-by-Step Methodology:

-

Equilibration: Before opening, allow the vial containing the lyophilized Cyclopeptolide 1 to equilibrate to room temperature for at least 20 minutes in a desiccator.

-

Calculation: Calculate the mass of Cyclopeptolide 1 required to prepare the desired volume and concentration. For a 10 mM stock solution:

-

Formula: Mass (mg) = Concentration (mM) × Volume (L) × Molecular Weight ( g/mol )

-

Example (for 100 µL of 10 mM stock): Mass (mg) = 10 mmol/L × 0.0001 L × 1126.4 g/mol = 1.13 mg

-

-

Weighing: In a chemical fume hood or on a balance with a draft shield, carefully weigh the calculated mass (e.g., 1.13 mg) of Cyclopeptolide 1 and transfer it into a sterile, amber or opaque 1.5 mL microcentrifuge tube.

-

Solubilization: Add the calculated volume of sterile, cell culture-grade DMSO (e.g., 100 µL) directly to the powder in the microcentrifuge tube.

-

Causality: Adding the solvent to the powder ensures all the material comes into contact with the solvent for efficient dissolution.

-

-

Dissolution: Cap the tube tightly and vortex at medium speed for 1-2 minutes until the powder is completely dissolved. The resulting solution should be clear and free of any visible particulates.

-

Causality: Thorough mixing is essential to ensure a homogenous, accurate stock concentration.

-

-

Sterilization: Draw the entire solution into a sterile 1 mL syringe. Attach a sterile 0.22 µm PVDF syringe filter to the syringe tip. Carefully dispense the solution through the filter into a new, sterile amber microcentrifuge tube.

-

Causality: Solutions containing peptides and/or DMSO cannot be sterilized by autoclaving. Filtration is the only appropriate method to remove potential microbial contaminants.[16][20] A PVDF membrane is recommended for its low protein/peptide binding properties and chemical compatibility with DMSO.[14] Using a filter with minimal hold-up volume is crucial for small sample sizes to reduce product loss.[14][21][22]

-

-

Aliquoting: Immediately dispense the sterile stock solution into smaller, single-use volumes (e.g., 5-10 µL) in sterile, amber polypropylene tubes.

Protocol 2: Preparation of Working Solutions for Cell Culture

The primary stock solution must be further diluted in a complete cell culture medium to the final desired working concentration immediately before treating the cells.[5]

-

Thawing: Remove a single aliquot of the 10 mM primary stock from the -80°C freezer and thaw it rapidly at room temperature. Keep it on ice until use. Do not refreeze any unused portion of the thawed aliquot.

-

Calculation for Dilution (C₁V₁ = C₂V₂):

-

C₁ = Concentration of primary stock (10 mM or 10,000 µM)

-

V₁ = Volume of primary stock to add (unknown)

-

C₂ = Desired final concentration (e.g., 10 µM)

-

V₂ = Final volume of cell culture medium (e.g., 5 mL)

-

Calculation: V₁ = (C₂ × V₂) / C₁ = (10 µM × 5 mL) / 10,000 µM = 0.005 mL or 5 µL

-

-

Preparation: Pre-warm the required volume of complete cell culture medium (e.g., 5 mL) to 37°C. Add the calculated volume of the thawed stock solution (e.g., 5 µL) to the medium. Mix thoroughly by gentle inversion or pipetting.

-

Vehicle Control: It is imperative to prepare a vehicle control by adding the same volume of DMSO to an equal volume of culture medium (e.g., 5 µL of DMSO in 5 mL of medium). This control is essential to distinguish the effects of Cyclopeptolide 1 from any potential effects of the solvent itself.[5]

Storage and Stability Guidelines

Proper storage is non-negotiable for maintaining the biological activity of peptide-based compounds.[23]

| Form | Storage Temperature | Duration | Key Considerations | Source(s) |

| Lyophilized Powder | -20°C to -80°C | Years | Store in a desiccated, dark environment. | [17][18][23] |

| Primary Stock (in DMSO) | -80°C | Months to Years | Must be in single-use aliquots. Protect from light. | [16][18][23] |

| Working Solution (in Medium) | Use Immediately | < 24 hours | Peptides are significantly less stable in aqueous solutions. Do not store. | [17][24] |

References

- Vertex AI Search. (n.d.). How to Store Peptides | Best Practices for Researchers.

- AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ.

- Creative Peptides. (n.d.). Peptide Storage Guide.

- Membrane Solutions. (n.d.). Volume Guidelines for Sterile Filtration.

- Biotium. (n.d.). Mini Syringe Filters and Mini Syringe Filtration Kit.

- Dripdok Help Center. (n.d.). The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity.

- AltaBioscience. (n.d.). Peptide solubility and storage.

- Thomas Scientific. (n.d.). Mini Syringe Filters.

- ECHEMI. (n.d.). Cyclopeptolide 1 | 129816-38-2, Cyclopeptolide 1 Formula.

- PhytoTech Labs. (n.d.). Preparing Stock Solutions.

- Sigma-Aldrich. (n.d.). Syringe Filters.

- Sartorius. (n.d.). Sartorius Sterile Filtration Solutions.

- ResearchGate. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).

- BenchChem. (2025). Preparing SC-560 Stock Solution for Cell Culture: An Application Note and Protocol.

- Cold Spring Harbor Laboratory Press. (2002). Stock Solutions.

- ITW Reagents. (n.d.). Dimethyl sulfoxide (DMSO) Cell culture grade.

- Bridges Lab Protocols. (2018, June 1). Generating DMSO Stocks for Cell Culture.

- PAN-Biotech. (n.d.). Dimethylsulfoxide (DMSO) for cell culture, Endotoxin tested.

- The K Lab. (2021, November 1). Making stock solutions - how and why. YouTube.

- Carl ROTH. (n.d.). Dimethyl sulphoxide (DMSO), 250 ml, CAS No. 67-68-5.

- ServiceBio. (n.d.). DMSO Cell Culture Grade.

- PubChemLite. (n.d.). Cyclopeptolide 1 (C57H91N9O14).

- PubMed. (2007, July 15). Antifungal cyclopeptolide from fungal saprophytic antagonist Ulocladium atrum.

- Journal of Antimicrobial Chemotherapy. (2014, November 11). Comprehensive physicochemical, pharmacokinetic and activity profiling of anti-TB agents.

- Cayman Chemical. (n.d.). Cyclopeptine (CAS Number: 50886-63-0).

- PubChem. (n.d.). Cyclolinopeptide I | C55H73N9O9S2 | CID 636981.

- Molecules. (n.d.). Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review.

- ACS Publications. (n.d.). Derivatives of a Novel Cyclopeptolide. 1. Synthesis, Antifungal Activity, and Structure-Activity Relationships. Journal of Medicinal Chemistry.

- PubMed. (2025, October 9). Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl).

- PubChem. (n.d.). Pyrrolidine, 1-(1-cyclopenten-1-yl)- | C9H15N | CID.

- ResearchGate. (n.d.). (PDF) Glycopeptide antibiotic drug stability in aqueous solution.

- Cayman Chemical. (n.d.). Cyclopamine - PRODUCT INFORMATION.

- Roquette. (n.d.). Stability Study of Biopharma Grade Hydroxypropyl β-Cyclodextrin in Solution.

- Frontiers. (2021, September 29). Characterization, Biological Activity, and Mechanism of Action of a Plant-Based Novel Antifungal Peptide, Cc-AFP1, Isolated From Carum carvi.

- Research Starters. (n.d.). Mechanisms of action in antifungal drugs.

- PubChem. (n.d.). Chloropeptin I | C61H45Cl6N7O15 | CID 16134407.

- PMC. (n.d.). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.

- PubMed. (n.d.). Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents.

- Cayman Chemical. (n.d.). Cyclo(L-Trp-L-Trp) (CAS 20829-55-4).

- BioProcess International. (2011, January 1). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways.

- PubMed. (2018, January 15). Cyclodextrins: structure, physicochemical properties and pharmaceutical applications.

Sources

- 1. Antifungal cyclopeptolide from fungal saprophytic antagonist Ulocladium atrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. echemi.com [echemi.com]

- 4. PubChemLite - Cyclopeptolide 1 (C57H91N9O14) [pubchemlite.lcsb.uni.lu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Dimethyl sulfoxide (DMSO) Cell culture grade [itwreagents.com]

- 7. Comprehensive physicochemical, pharmacokinetic and activity profiling of anti-TB agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. One-stop Supplier of Life Science Products [servicebio.com]

- 9. Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Characterization, Biological Activity, and Mechanism of Action of a Plant-Based Novel Antifungal Peptide, Cc-AFP1, Isolated From Carum carvi [frontiersin.org]

- 11. Mechanisms of action in antifungal drugs | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]

- 12. Dimethylsulfoxide (DMSO) for cell culture, Endotoxin tested [shop.pan-biotech.de]

- 13. carlroth.com [carlroth.com]

- 14. biotium.com [biotium.com]

- 15. phytotechlab.com [phytotechlab.com]

- 16. Peptide solubility and storage - AltaBioscience [altabioscience.com]

- 17. peptide.com [peptide.com]

- 18. Peptide Storage Guide - Creative Peptides [creative-peptides.com]

- 19. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]

- 20. personal.cityu.edu.hk [personal.cityu.edu.hk]

- 21. Volume Guidelines for Sterile Filtration - Membrane Solutions [membrane-solutions.com]

- 22. thomassci.com [thomassci.com]

- 23. jpt.com [jpt.com]

- 24. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Determining the Solubility of Cyclopeptolide 1 in DMSO and Organic Solvents

Introduction

Cyclopeptolide 1 is a cyclic peptide that has garnered interest within the scientific community, particularly for its potential antifungal properties.[1] As with any compound intended for biological screening or as a therapeutic agent, understanding its solubility characteristics is a critical first step in experimental design.[2] Proper solubilization is essential for accurate and reproducible results in a variety of downstream applications, from in vitro assays to formulation development.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on determining the solubility of Cyclopeptolide 1. Given the limited publicly available solubility data for this specific cyclopeptolide, this document outlines a systematic, experimentally-driven approach to quantitatively assess its solubility in dimethyl sulfoxide (DMSO) and other common organic solvents. The protocols described herein are designed to be self-validating and are grounded in established methodologies for solubility determination.

Cyclopeptolides, a class of cyclic peptides, can present unique solubility challenges due to their rigid, often hydrophobic structures.[4][5] The experimental choices detailed in these protocols are explained to provide a clear understanding of the underlying principles, ensuring technical accuracy and reliable outcomes.

Physicochemical Properties of Cyclopeptolide 1

A foundational understanding of the physicochemical properties of Cyclopeptolide 1 can aid in the selection of appropriate solvents and the interpretation of solubility data.

| Property | Value | Source |

| Molecular Formula | C57H91N9O14 | |

| Molecular Weight | 1126.4 g/mol | |

| XLogP3 | 5.4 | |

| Hydrogen Bond Donor Count | 4 | |

| Hydrogen Bond Acceptor Count | 14 |

The high molecular weight and positive XLogP3 value suggest that Cyclopeptolide 1 is a large, relatively nonpolar molecule, which may indicate limited aqueous solubility but better solubility in organic solvents.

Preliminary Qualitative Solubility Assessment

Before proceeding to a quantitative analysis, a rapid qualitative assessment can efficiently identify promising solvents. This step helps to conserve the compound and time.

Materials

-

Cyclopeptolide 1

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Selection of solvents (e.g., DMSO, Dimethylformamide (DMF), Ethanol, Methanol, Acetonitrile, Acetone, Isopropanol)

Protocol

-

Add approximately 1 mg of Cyclopeptolide 1 to a microcentrifuge tube.

-

Add 100 µL of the selected solvent.

-

Vortex the tube vigorously for 30-60 seconds.

-

Visually inspect the solution for any undissolved particles.

-

If the compound has dissolved, add another 1 mg and repeat the process until undissolved solid is observed.

-

Record observations as "freely soluble," "soluble," "sparingly soluble," or "insoluble."

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[6] This method involves creating a saturated solution and then quantifying the concentration of the dissolved solute.

Experimental Workflow

Caption: Workflow for equilibrium solubility determination.

Materials and Equipment

-

Cyclopeptolide 1

-

Selected organic solvents (e.g., DMSO, DMF, Ethanol)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, chemically resistant, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Analytical balance

-

Volumetric flasks and pipettes

Detailed Protocol

Step 1: Preparation of Saturated Solutions

-

Accurately weigh an excess amount of Cyclopeptolide 1 (e.g., 5-10 mg) and place it into a glass vial. The key is to have undissolved solid remaining at the end of the equilibration period.

-

Add a precise volume of the chosen solvent (e.g., 1 mL) to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare a separate vial for each solvent to be tested.

Step 2: Equilibration

-

Place the vials in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 72 hours.[6] The time required may vary and should be determined empirically if high accuracy is needed.

Step 3: Phase Separation

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 x g) for 10-15 minutes.[2]

-

Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.[6]

Step 4: Quantification by HPLC

-

Prepare a Calibration Curve:

-

Prepare a stock solution of Cyclopeptolide 1 of a known concentration in a suitable solvent (one in which it is freely soluble, such as DMSO).[6]

-

Perform a serial dilution of the stock solution to create a series of standards with known concentrations.

-

Inject each standard into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to generate a calibration curve.

-

-

Analyze the Saturated Solution:

-

Dilute the filtered supernatant from Step 3 with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and record the peak area.

-

Use the calibration curve to determine the concentration of Cyclopeptolide 1 in the diluted sample.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

-

Data Presentation and Interpretation

The solubility data should be presented in a clear and organized manner.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| DMSO | 25 | Experimental Value | Calculated Value |

| DMF | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

The principle of "like dissolves like" is a useful guide for interpreting solubility data.[6] Solvents with similar polarity to Cyclopeptolide 1 are expected to be more effective at dissolving it.

Troubleshooting

| Issue | Possible Cause | Solution |

| Inconsistent results | Equilibration time not sufficient | Increase the agitation time to 48 or 72 hours. |

| Temperature fluctuations | Ensure the shaker or stir plate maintains a stable temperature. | |

| Low solubility in all tested solvents | Compound may have very low solubility | Consider using co-solvents or alternative solubilization techniques. For aqueous solutions, pH adjustment may be necessary if the compound has ionizable groups. |

| Compound precipitates upon dilution | The dilution solvent is not compatible | Use the same solvent as the saturated solution for initial dilutions. |

Safety Precautions

-

Always consult the Safety Data Sheet (SDS) for Cyclopeptolide 1 and all solvents used.

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][8]

-

Dispose of all chemical waste according to institutional guidelines.

Conclusion

Determining the solubility of Cyclopeptolide 1 is a fundamental step for its use in research and development. The protocols outlined in these application notes provide a robust framework for obtaining accurate and reliable solubility data in DMSO and other organic solvents. By following these guidelines, researchers can ensure the proper handling and application of this promising cyclopeptolide in their experimental workflows.

References

-

Lee, C. H., et al. (2007). Antifungal cyclopeptolide from fungal saprophytic antagonist Ulocladium atrum. PubMed. Retrieved from [Link]

-

NOVA Chemicals. (2025, April 21). SAFETY DATA SHEET. Retrieved from [Link]

-

Steiner, G. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

-

Vázquez, S., et al. (2024). Synthesis of Cyclopeptides Analogues of Natural Products and Evaluation as Herbicides and Inhibitors of Cyanobacteria. American Chemical Society. Retrieved from [Link]

-

Yoshida, T., et al. (n.d.). How to Improve in Solubility of Water-Insoluble Cyclic Peptide with HA nanogel. Peptide Science. Retrieved from [Link]

Sources

- 1. Antifungal cyclopeptolide from fungal saprophytic antagonist Ulocladium atrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. peptidream.com [peptidream.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. novachem.com [novachem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Cyclopeptolide 1

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Cyclopeptolide 1 and its analogues. The information presented here is curated from established synthetic protocols and aims to address common challenges encountered during this complex synthesis, with a focus on improving reaction yields and overall efficiency.

I. Troubleshooting Guide: Key Synthetic Steps

The total synthesis of Cyclopeptolide 1, a cyclic depsipeptide, presents several challenges, primarily in the peptide coupling and macrolactonization steps. Low yields are often attributed to steric hindrance, side reactions, and epimerization. This section provides a detailed, question-and-answer-style troubleshooting guide for these critical transformations.

Low Yield in Peptide Coupling Steps

Question: I am experiencing low yields during the coupling of sterically hindered amino acid fragments in my synthesis of the linear Cyclopeptolide 1 precursor. What are the likely causes and how can I improve the coupling efficiency?

Answer:

Low yields in peptide couplings, especially with sterically hindered residues, are a common issue. The primary causes often revolve around incomplete activation of the carboxylic acid, competing side reactions, or the use of an inappropriate coupling reagent for the specific substrates.

Potential Causes and Solutions:

-

Inadequate Coupling Reagent: Standard carbodiimide reagents like DCC or EDC may be insufficient for coupling sterically hindered amino acids.[1] Uronium or phosphonium salt-based reagents are generally more effective in these cases.[1][2]

-

Recommendation: Switch to a more powerful coupling reagent such as HATU, HBTU, or PyBOP.[2] These reagents are known to overcome steric hindrance and promote efficient peptide bond formation.[2] HATU, in particular, is highly effective due to the formation of a highly reactive OAt-ester intermediate.

-

-

Suboptimal Reaction Conditions: Factors such as solvent, temperature, and base can significantly impact coupling efficiency.

-

Solvent: Aprotic polar solvents like DMF or NMP are generally preferred for peptide synthesis.[1]

-

Base: The choice and amount of base are critical. DIPEA or NMM are commonly used.[2] An excess of base can sometimes lead to side reactions, so stoichiometric optimization is recommended.

-

Temperature: While many couplings are performed at room temperature, cooling the reaction to 0°C can sometimes minimize side reactions, particularly racemization.[2]

-

-

Side Reactions: Diketopiperazine (DKP) formation is a common side reaction, especially when proline is the C-terminal residue.[3]

-

Mitigation: To minimize DKP formation, it is advisable to use pre-activated amino acids or perform the coupling at lower temperatures.[3]

-

Experimental Protocol: High-Efficiency Peptide Coupling with HATU

-

Dissolve the N-protected amino acid (1.0 equiv) and the amino acid ester hydrochloride (1.0 equiv) in anhydrous DMF.

-

Add DIPEA (2.5 equiv) to the solution and stir for 5 minutes at 0°C.

-

In a separate flask, dissolve HATU (1.1 equiv) in anhydrous DMF.

-

Add the HATU solution to the amino acid mixture dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

dot

Caption: Workflow for peptide bond formation.

Low Yield and Epimerization during Macrolactonization

Question: My macrolactonization step to form the cyclic depsipeptide core of Cyclopeptolide 1 is giving a low yield of the desired product, and I am observing significant epimerization at the C-terminal amino acid. How can I address these issues?

Answer:

Macrolactonization is often the most challenging step in the synthesis of cyclic peptides and depsipeptides. Low yields can result from competing intermolecular oligomerization, while epimerization is a common side reaction, particularly under harsh conditions.[4]

Potential Causes and Solutions:

-

Inefficient Cyclization Conditions: The choice of macrolactonization method is crucial for achieving good yields and minimizing side reactions.[5]

-

Recommendation: The Yamaguchi macrolactonization is a widely used and effective method.[6] A modified Yamaguchi or Yonemitsu protocol, which involves the slow addition of the linear seco-acid to a solution of 2,4,6-trichlorobenzoyl chloride and DMAP, has been shown to improve yields and reduce epimerization.[4][5] This slow addition technique maintains a low concentration of the activated species, favoring intramolecular cyclization over intermolecular reactions.[4]

-

-

Conformational Constraints: The linear precursor may adopt a conformation that is unfavorable for cyclization.

-

Recommendation: The introduction of turn-inducing elements, such as pseudoprolines, into the linear peptide backbone can pre-organize the molecule for cyclization and improve yields.[5]

-

-

High Dilution Principle: To favor intramolecular cyclization, the reaction must be performed under high dilution conditions.[6]

-

Protocol: The concentration of the linear precursor should typically be in the range of 0.001 to 0.005 M.

-

Experimental Protocol: Modified Yamaguchi Macrolactonization

-

To a solution of the linear seco-acid (1.0 equiv) in anhydrous toluene (to achieve a final concentration of ~0.002 M) is added triethylamine (3.0 equiv).

-

2,4,6-trichlorobenzoyl chloride (1.5 equiv) is added, and the mixture is stirred at room temperature for 1 hour.

-

The resulting mixture is then added dropwise via a syringe pump over several hours to a refluxing solution of DMAP (10 equiv) in anhydrous toluene.

-

After the addition is complete, the reaction is refluxed for an additional 2 hours.

-

The reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by preparative HPLC to afford the desired cyclopeptolide.

dot

Caption: Key factors in macrolactonization.

II. Frequently Asked Questions (FAQs)

Q1: Are there any alternative, milder methods for macrolactonization that could be applied to Cyclopeptolide 1 synthesis?

A1: Yes, several other macrolactonization methods can be considered. The Corey-Nicolaou macrolactonization, which utilizes 2,2'-dipyridyl disulfide and triphenylphosphine, is a mild and effective alternative.[5] The Boden-Keck modification of the Steglich esterification can also be employed.[5] More recently, palladium-catalyzed alkoxycarbonylative macrolactonizations have emerged as a novel strategy, although their applicability would depend on the specific functional groups present in the linear precursor.[7]

Q2: How can I confirm the stereochemical integrity of my final Cyclopeptolide 1 product?